Ethyl 2-amino-2-cyclopropylpropanoate Ethyl 2-amino-2-cyclopropylpropanoate
Brand Name: Vulcanchem
CAS No.: 1152864-32-8
VCID: VC8052033
InChI: InChI=1S/C8H15NO2/c1-3-11-7(10)8(2,9)6-4-5-6/h6H,3-5,9H2,1-2H3
SMILES: CCOC(=O)C(C)(C1CC1)N
Molecular Formula: C8H15NO2
Molecular Weight: 157.21

Ethyl 2-amino-2-cyclopropylpropanoate

CAS No.: 1152864-32-8

Cat. No.: VC8052033

Molecular Formula: C8H15NO2

Molecular Weight: 157.21

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-cyclopropylpropanoate - 1152864-32-8

Specification

CAS No. 1152864-32-8
Molecular Formula C8H15NO2
Molecular Weight 157.21
IUPAC Name ethyl 2-amino-2-cyclopropylpropanoate
Standard InChI InChI=1S/C8H15NO2/c1-3-11-7(10)8(2,9)6-4-5-6/h6H,3-5,9H2,1-2H3
Standard InChI Key QBXWQCIZCQXRKX-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C1CC1)N
Canonical SMILES CCOC(=O)C(C)(C1CC1)N

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 2-amino-2-cyclopropylpropanoate belongs to the class of α-substituted amino acid esters. Its IUPAC name, ethyl 2-amino-2-cyclopropylpropanoate, reflects the esterification of the carboxylic acid group of 2-amino-2-cyclopropylpropanoic acid with ethanol . The cyclopropane ring is directly attached to the α-carbon, creating a rigid, planar structure that influences the compound’s conformational dynamics.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular weight157.21 g/mol
SMILES notationCCOC(=O)C(C)(C1CC1)N
InChIKeyQBXWQCIZCQXRKX-UHFFFAOYSA-N
IUPAC nameethyl 2-amino-2-cyclopropylpropanoate

The SMILES string CCOC(=O)C(C)(C1CC1)N encodes the ethyl ester group (CCOC\text{CCOC}), the central carbonyl (C=O\text{C=O}), the α-carbon bearing both the cyclopropane ring (C1CC1\text{C1CC1}) and the amino group (NH2\text{NH}_2) . The cyclopropane ring introduces angle strain, which may enhance reactivity in certain chemical contexts.

Stereochemical Considerations

Synthesis and Preparation

Challenges in Synthesis

The cyclopropane ring’s strain may lead to side reactions, such as ring-opening under acidic or basic conditions. Furthermore, steric hindrance at the α-carbon could slow esterification kinetics, necessitating optimized reaction conditions (e.g., elevated temperatures or prolonged reflux) .

Physical and Chemical Properties

Physicochemical Data

PubChem provides limited experimental data, but computational descriptors suggest:

  • Hydrogen bond donors: 1 (amino group)

  • Hydrogen bond acceptors: 3 (ester carbonyl and two ether oxygens)

  • LogP (partition coefficient): Estimated at 0.89, indicating moderate hydrophobicity .

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